![molecular formula C99H144N36 B13394433 N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide CAS No. 9024-13-9](/img/structure/B13394433.png)
N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide is an organic compound with a complex structure that includes a phenylethyl group and a carbamimidoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide typically involves the reaction of 2-phenylethylamine with various reagents to introduce the carbamimidoyl and ethanimidamide groups. One common method involves the reaction of 2-phenylethylamine with benzoyl chloride in the presence of pyridine to form N-(2-phenylethyl)benzamide . This intermediate can then undergo further reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like secondary amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce various amines.
Applications De Recherche Scientifique
N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N’-[N’-(2-phenylethyl)carbamimidoyl]ethanimidamide can be compared with other similar compounds, such as N-benzylmaleimide and N-(2-phenylethyl)maleimide. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example, N-benzylmaleimide undergoes nucleophilic addition reactions at the double C=C bond, while N-(2-phenylethyl)maleimide can also undergo amidation reactions .
List of Similar Compounds
- N-benzylmaleimide
- N-(2-phenylethyl)maleimide
- N-ethylmaleimide
Propriétés
Numéro CAS |
9024-13-9 |
|---|---|
Formule moléculaire |
C99H144N36 |
Poids moléculaire |
1838.4 g/mol |
Nom IUPAC |
N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide |
InChI |
InChI=1S/9C11H16N4/c9*1-9(12)15-11(13)14-8-7-10-5-3-2-4-6-10/h9*2-6H,7-8H2,1H3,(H4,12,13,14,15) |
Clé InChI |
QSCUSRCQBGTCDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


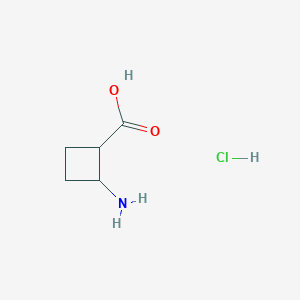
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)
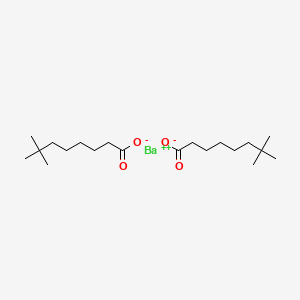
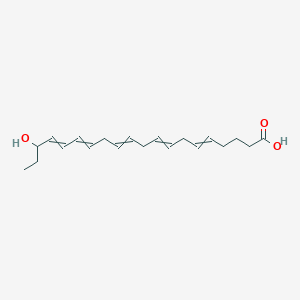
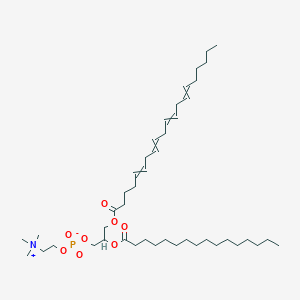
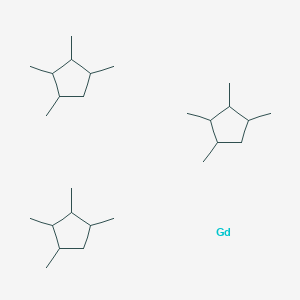
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
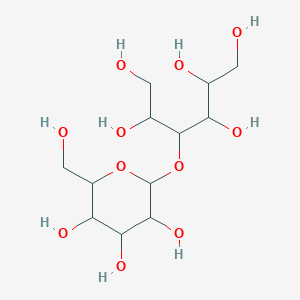
![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13394404.png)
![N-[2,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-yl]acetamide](/img/structure/B13394410.png)
![(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-2,6-diene-4,11-dione](/img/structure/B13394414.png)
![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)](/img/structure/B13394416.png)
